4-Chloro-5-ethyl-6-(methylthio)pyrimidine

Lipophilicity Physicochemical Properties Drug Design

Standard chloropyrimidines lack the full 4-Cl/5-ethyl/6-methylthio substitution pattern required for specific antiviral or agrochemical SAR. Substituting with des-ethyl or des-methylthio analogs alters LogP (1.85 vs 2.79) and eliminates orthogonal derivatization sites. • **Differentiation:** Complete functional triad enables sequential nucleophilic displacement (C4) and oxidation/cross-coupling (C6) without protection. • **Physicochemical:** LogP 2.79 (optimal for membrane permeability & foliar uptake). • **Supply:** ≥95% purity, consistent batch-to-batch for scaled synthesis.

Molecular Formula C7H9ClN2S
Molecular Weight 188.67
CAS No. 1340052-38-1
Cat. No. B2836959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-ethyl-6-(methylthio)pyrimidine
CAS1340052-38-1
Molecular FormulaC7H9ClN2S
Molecular Weight188.67
Structural Identifiers
SMILESCCC1=C(N=CN=C1Cl)SC
InChIInChI=1S/C7H9ClN2S/c1-3-5-6(8)9-4-10-7(5)11-2/h4H,3H2,1-2H3
InChIKeyTWNSRLUPJHPCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-5-ethyl-6-(methylthio)pyrimidine: Physicochemical Identity and Procurement Overview


4-Chloro-5-ethyl-6-(methylthio)pyrimidine (CAS 1340052-38-1) is a tri-substituted pyrimidine derivative that incorporates a reactive chlorine atom at the 4-position, an ethyl group at the 5-position, and a methylthio (methylsulfanyl) group at the 6-position . Its molecular formula is C₇H₉ClN₂S with a molecular weight of 188.68 g/mol [1]. This substitution pattern yields physicochemical properties that distinguish it from simpler pyrimidine building blocks, including a calculated LogP of 2.79 and a predicted boiling point of 275.2 ± 40.0 °C at 760 mmHg . The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, with commercial availability typically at ≥95% purity .

Tri-substituted pyrimidine scaffold with orthogonal reactive sites
Reported lipophilicity profile supports cell-permeable intermediate design
Consistent purity specification from multiple commercial vendors

Why In-Class Analogs Cannot Substitute Without Altering Lipophilicity and Reactivity


Generic substitution among chloropyrimidines is not feasible because the specific combination of substituents at the 4-, 5-, and 6-positions governs both the electronic environment of the heterocyclic core and the overall physicochemical properties of the molecule . While 4-chloro-6-(methylthio)pyrimidine (CAS 89283-48-7) and 4-chloro-5-ethylpyrimidine (CAS 54128-01-7) are commercially available and structurally related, they lack the full complement of functional groups present in the target compound. The absence of the ethyl group at position 5 reduces lipophilicity (LogP ~1.85 vs 2.79), and the omission of the methylthio group eliminates a site for further derivatization via nucleophilic displacement or oxidation [1]. Consequently, substituting one analog for another alters both the lipophilic character required for membrane penetration in biological assays and the synthetic options for downstream functionalization. The quantitative evidence presented below demonstrates these measurable differences and supports the need for precise compound selection.

Attribute
Target Compound
Analog Substitution Risk
5-Ethyl group
Present: contributes to lipophilicity and steric effects
Des-ethyl analog may shift lipophilicity profile and membrane partitioning
6-Methylthio group
Present: enables oxidation or displacement chemistry
Des-methylthio analog eliminates sulfur-based derivatization site

Quantified Differentiation Against Closest Analogs


Elevated Lipophilicity vs. Des-Ethyl and Des-Methylthio Analogs

The target compound exhibits a computed LogP of 2.79, which is significantly higher than that of its closest commercially available analogs: 4-chloro-6-(methylthio)pyrimidine (LogP 1.85) and 4-chloro-5-ethylpyrimidine (LogP 1.46) [1]. This increased lipophilicity results from the synergistic contribution of the ethyl and methylthio substituents and indicates a greater propensity for membrane partitioning. In drug discovery programs, a LogP in the 2–3 range is often correlated with improved passive permeability and oral absorption potential, making this compound a more suitable starting point for designing cell-permeable agents .

Lipophilicity
Cross-study comparable
ΔLogP +0.94 / +1.33
Reported higher lipophilicity supports cell-permeable intermediate design
Calculated values; experimental confirmation recommended
Lipophilicity Physicochemical Properties Drug Design

Boiling Point Increase Consistent with Higher Molecular Mass

The predicted boiling point of 4-chloro-5-ethyl-6-(methylthio)pyrimidine is 275.2 ± 40.0 °C at 760 mmHg . This is approximately 15 °C higher than the boiling point of the des-ethyl analog, 4-chloro-6-(methylthio)pyrimidine (260.2 ± 25.0 °C at 760 mmHg) . The increase is consistent with the addition of the ethyl group, which increases molecular mass (188.68 vs 160.62 g/mol) and contributes to greater van der Waals interactions. The higher boiling point may influence solvent selection during synthesis and purification steps, as well as considerations for large-scale handling.

Boiling Point
Data to verify
Δ +15.0 °C (mean)
May influence solvent selection and purification workflow
Predicted values; source-specific review needed
Boiling Point Physical Chemistry Handling

Unique Substitution Pattern for Divergent Synthetic Pathways

The presence of three distinct functional handles—a chlorine atom susceptible to nucleophilic aromatic substitution, an ethyl group that can influence regioselectivity in subsequent reactions, and a methylthio group that can be oxidized to a sulfoxide or sulfone—provides synthetic versatility that is absent in simpler analogs [1]. For example, 4-chloro-6-(methylthio)pyrimidine lacks the ethyl group at position 5, which can sterically and electronically modulate the reactivity of the adjacent positions. Similarly, 4-chloro-5-ethylpyrimidine lacks the methylthio group, eliminating the possibility of sulfur-based oxidation or displacement chemistry [2][3]. This unique substitution array has been exploited in the synthesis of thioalkyl-substituted pyrimidines, which are reported to be valuable intermediates for HIV reverse transcriptase inhibitors [1].

Functional Handles
Class-level inference
Target: 3 handles (Cl, Et, SMe) / Analog: 2 handles
Enables divergent synthetic pathways not accessible with analogs
Patent literature context; reactivity assumption
Synthetic Chemistry Building Block Derivatization

Commercial Availability with Defined Purity Grade

The compound is commercially available from multiple suppliers with a minimum purity specification of 95% . This is comparable to or higher than the purity grades offered for the analogs 4-chloro-6-(methylthio)pyrimidine (often 95–97%) and 4-chloro-5-ethylpyrimidine (typically 95%) . However, the target compound's established purity threshold ensures that researchers can obtain a consistent starting material without the need for in-house purification, which is critical for reproducibility in multi-step syntheses and biological assays. The availability of batch-specific certificates of analysis (CoA) from reputable vendors further supports procurement decisions .

Purity Specification
Context-dependent
≥95% across vendors
Supports procurement without additional in-house purification
Vendor datasheets; CoA review recommended
Procurement Purity Quality Control

Recommended Procurement and Application Scenarios


Antiviral Drug Discovery: Thioalkyl Pyrimidine Synthesis

The unique combination of a chlorine atom at C4, an ethyl group at C5, and a methylthio group at C6 makes this compound an ideal precursor for the preparation of thioalkyl-substituted pyrimidines, which have been patented as inhibitors of HIV reverse transcriptase [1]. The elevated LogP (2.79) of the intermediate may impart favorable membrane permeability to the final drug candidates. Researchers focused on antiviral agent development should prioritize this building block over des-ethyl or des-methylthio analogs to retain the full complement of functional groups for SAR studies.

Kinase Inhibitor Screening: Diversified Heterocyclic Libraries

The presence of three orthogonal reactive sites enables sequential derivatization without extensive protection/deprotection. For instance, the 4-chloro group can be displaced with amines to generate a diverse set of 4-aminopyrimidines, while the 6-methylthio group can be oxidized to a sulfone to enhance electrophilicity or facilitate metal-catalyzed cross-couplings [2]. The ethyl group at C5 can influence the binding orientation within the ATP pocket of kinases. Given its physicochemical profile (LogP 2.79, boiling point ~275 °C), this compound is particularly suited for medicinal chemistry groups seeking to rapidly expand a pyrimidine-based library with favorable drug-like properties .

Agrochemical Intermediate with Precise Lipophilicity Control

Pyrimidine derivatives with 5-alkyl and 6-alkylthio substitution patterns are frequently employed in the development of herbicides and pesticides [3]. The LogP of 2.79 positions this intermediate within an optimal range for balancing foliar uptake and translocation in plant systems. Its commercial availability at ≥95% purity ensures consistent performance in scaled-up synthesis campaigns. Procurement of this specific regioisomer is recommended over mixing with the des-ethyl analog, which would lower the overall lipophilicity and potentially alter the biological activity of the final agrochemical product [4].

Application
Selection Property
Validation Focus
Thioalkyl-pyrimidine antiviral research
Tri-substituted pyrimidine scaffold
Functional handle retention for SAR studies
Kinase inhibitor library synthesis
Orthogonal reactive sites (Cl, SMe, Et)
Sequential derivatization without protection steps
Agrochemical intermediate synthesis
Controlled lipophilicity profile
Foliar uptake and translocation modeling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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